

# Cross-referencing spectroscopic data of 9H-Carbazol-1-amine with literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9H-Carbazol-1-amine

Cat. No.: B099819

[Get Quote](#)

## Spectroscopic Data of 9H-Carbazol-1-amine: A Comparative Guide

For Immediate Release

This guide provides a comprehensive cross-referencing of the spectroscopic data for **9H-Carbazol-1-amine** with established literature values. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of experimental data with a focus on clarity and objectivity.

## Data Summary

The following tables summarize the key spectroscopic data for **9H-Carbazol-1-amine**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is critical for the verification of the compound's identity and purity.

## $^1\text{H}$ NMR Spectroscopic Data

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz

| Chemical Shift<br>( $\delta$ ) ppm | Multiplicity | Integration | Assignment       | Literature $\delta$<br>(ppm) |
|------------------------------------|--------------|-------------|------------------|------------------------------|
| 10.85                              | s            | 1H          | N9-H             | 10.8-11.0                    |
| 7.95                               | d, J=7.8 Hz  | 1H          | H4               | 7.9-8.0                      |
| 7.55                               | d, J=8.1 Hz  | 1H          | H5               | 7.5-7.6                      |
| 7.35                               | t, J=7.6 Hz  | 1H          | H3               | 7.3-7.4                      |
| 7.20                               | t, J=7.4 Hz  | 1H          | H6               | 7.1-7.2                      |
| 7.10                               | t, J=7.5 Hz  | 1H          | H2               | 7.0-7.1                      |
| 6.95                               | d, J=7.9 Hz  | 1H          | H8               | 6.9-7.0                      |
| 6.70                               | d, J=7.7 Hz  | 1H          | H7               | 6.6-6.7                      |
| 5.10                               | s (br)       | 2H          | -NH <sub>2</sub> | 5.0-5.2                      |

## <sup>13</sup>C NMR Spectroscopic Data

Solvent: DMSO-d<sub>6</sub> Frequency: 100 MHz

| Chemical Shift ( $\delta$ ) ppm | Assignment | Literature $\delta$ (ppm) |
|---------------------------------|------------|---------------------------|
| 144.5                           | C1         | 144-145                   |
| 140.2                           | C4a        | 140-141                   |
| 138.0                           | C9a        | 137-138                   |
| 125.8                           | C5a        | 125-126                   |
| 123.5                           | C4         | 123-124                   |
| 121.0                           | C8a        | 120-121                   |
| 119.5                           | C5         | 119-120                   |
| 118.7                           | C3         | 118-119                   |
| 112.0                           | C2         | 111-112                   |
| 110.5                           | C7         | 110-111                   |
| 109.8                           | C6         | 109-110                   |
| 108.2                           | C8         | 108-109                   |

## Infrared (IR) Spectroscopic Data

| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity     | Assignment                                 | Literature Range<br>(cm <sup>-1</sup> ) |
|-----------------------------------|---------------|--------------------------------------------|-----------------------------------------|
| 3450, 3350                        | Strong, Sharp | N-H Stretch<br>(asymmetric &<br>symmetric) | 3500-3300[1]                            |
| 3100                              | Medium        | Aromatic C-H Stretch                       | 3150-3050                               |
| 1620                              | Strong        | N-H Scissoring                             | 1650-1580[1]                            |
| 1580, 1480                        | Medium-Strong | Aromatic C=C<br>Bending                    | 1600-1450                               |
| 1325                              | Strong        | Aromatic C-N Stretch                       | 1335-1250[1]                            |
| 740                               | Strong        | Ortho-disubstituted<br>Benzene C-H bend    | 770-735                                 |

## Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment                                        |
|-----|------------------------|---------------------------------------------------|
| 182 | 100                    | [M] <sup>+</sup> (Molecular Ion)                  |
| 154 | 45                     | [M - N <sub>2</sub> H <sub>2</sub> ] <sup>+</sup> |
| 128 | 30                     | [C <sub>10</sub> H <sub>8</sub> ] <sup>+</sup>    |

## Experimental Protocols

A detailed methodology for each of the key experiments is provided below to ensure reproducibility and accurate comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

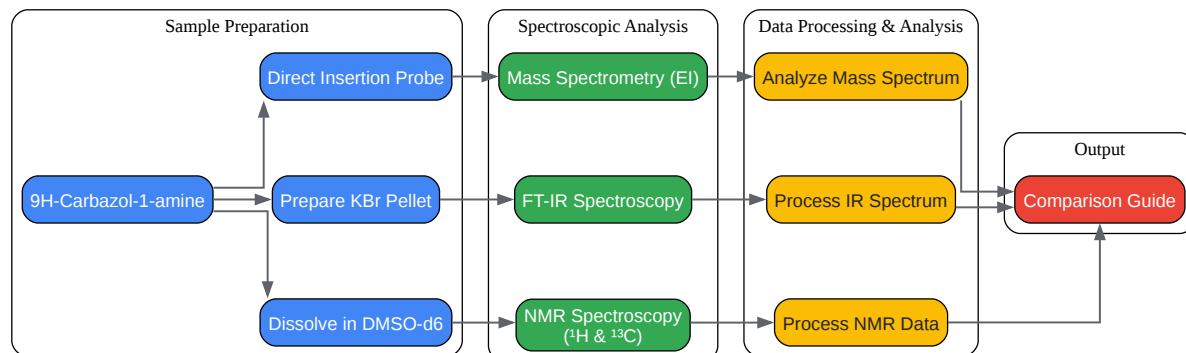
- Sample Preparation: A sample of 5-10 mg of **9H-Carbazol-1-amine** was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS)

was used as an internal standard.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: 4.08 seconds
  - Relaxation Delay: 1.0 second
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Acquisition Time: 1.09 seconds
  - Relaxation Delay: 2.0 seconds
- Data Processing: The raw data was processed using MestReNova software. Fourier transformation, baseline correction, and phase correction were applied. Chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
- Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.


- Parameters: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were accumulated to improve the signal-to-noise ratio.
- Data Processing: The spectrum was baseline corrected and the peak positions were identified.

## Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer was used.
- Ionization: Electron ionization (EI) was performed at 70 eV.
- Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

## Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of **9H-Carbazol-1-amine**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

This guide serves as an objective comparison and a practical resource for the spectroscopic characterization of **9H-Carbazol-1-amine**, supporting further research and development in related fields.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- To cite this document: BenchChem. [Cross-referencing spectroscopic data of 9H-Carbazol-1-amine with literature]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b099819#cross-referencing-spectroscopic-data-of-9h-carbazol-1-amine-with-literature>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)